dimethyl 1H-pyrrole-2,5-dicarboxylate

selective reduction heterocyclic synthesis regioselectivity

Symmetric pyrrole diesters often resist selective mono-functionalization due to N-protection. Dimethyl 1H-pyrrole-2,5-dicarboxylate solves this via its free N-H and symmetric 2,5-diester: - Achieves clean mono-reduction to the mono-alcohol with DIBAL-H (not possible with N-protected or 2,4-/3,4-isomers). - Enables predictable hydrogen-bonded dimer motifs for crystal engineering. - Precursor to PDCA-based polyesters with tunable N-H side chains. High-purity batches (≥95%) with full analytical support ensure reproducible results.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 1757-29-5
Cat. No. B1280103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 1H-pyrrole-2,5-dicarboxylate
CAS1757-29-5
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(N1)C(=O)OC
InChIInChI=1S/C8H9NO4/c1-12-7(10)5-3-4-6(9-5)8(11)13-2/h3-4,9H,1-2H3
InChIKeyPMRHDIDDAMSGAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 1H-Pyrrole-2,5-Dicarboxylate (CAS 1757-29-5) for Advanced Polymer and Heterocyclic Synthesis: A Comparative Procurement Guide


Dimethyl 1H-pyrrole-2,5-dicarboxylate (CAS 1757-29-5) is a symmetric, N-unsubstituted pyrrole diester with molecular formula C8H9NO4 and molecular weight 183.16 g/mol [1]. It serves as a versatile heterocyclic building block and polymer precursor, characterized by two ester functionalities at the 2- and 5-positions of the pyrrole ring that confer distinct reactivity patterns compared to N-substituted, mono-substituted, or ring-substituted analogs [2]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, with batch-specific analytical certificates including NMR, HPLC, and GC available upon procurement .

N-unsubstituted pyrrole scaffold enables hydrogen-bond-directed chemistry
Symmetric 2,5-diester substitution supports regioselective transformations
Reported selective mono-reduction with DIBAL-H for building block synthesis

Why Dimethyl 1H-Pyrrole-2,5-Dicarboxylate Cannot Be Interchanged with Other Pyrrole Diesters or N-Substituted Analogs


Generic substitution among pyrrole-2,5-dicarboxylate derivatives is precluded by three critical molecular features: the unprotected N-H group, the symmetric 2,5-diester substitution pattern, and the absence of additional ring substituents. The N-H moiety in dimethyl 1H-pyrrole-2,5-dicarboxylate enables hydrogen-bond-directed crystallization and serves as a crucial recognition element in selective reduction chemistry that fails entirely with N-protected analogs [1]. Conversely, when N-alkylation or N-arylation is introduced—as in N-substituted pyrrole-2,5-dicarboxylic acids—the resulting monomers exhibit altered polymerization behavior, modified polymer thermal properties, and different solubility profiles [2]. The symmetric 2,5-diester arrangement confers distinct regioselectivity in partial reduction compared to 2,4-dicarboxylate and 3,4-dicarboxylate isomers, the latter of which shows significantly decreased reaction selectivity [3].

Unprotected N–H Hydrogen-bond-directed selectivity may be lost with N-protected analogs; reduction pathways may shift significantly.
2,5-Diester symmetry Regioselectivity differs from 2,4- and 3,4-dicarboxylate isomers; reported selectivity ranking may not transfer.
No ring substituents Polymerization behavior and thermal properties diverge from substituted pyrroles; class-dependent response may apply.

Quantitative Differentiation Evidence for Dimethyl 1H-Pyrrole-2,5-Dicarboxylate: Comparator-Based Performance Data


N-Unsubstituted Pyrrole-2,5-Dicarboxylate Enables Selective Mono-Reduction Unavailable to N-Protected and Furan Analogs

Dimethyl 1H-pyrrole-2,5-dicarboxylate undergoes rapid and selective mono-reduction to the corresponding mono-alcohol using 3 equivalents of diisobutylaluminum hydride (DIBAL-H) at 0°C. Under identical conditions, pyrrole-3,4-dicarboxylate exhibits decreased selectivity, N-benzyl-protected pyrrole-2,5-dicarboxylate fails to undergo selective mono-reduction entirely, and furan-2,5-dicarboxylate yields no corresponding mono-alcohol [1]. This differential behavior is mechanistically attributed to the unprotected N-H group of the pyrrole ring, which participates in directing the reduction pathway.

Selective mono-reduction
Head-to-head
Mono-alcohol formed with DIBAL-H; N-benzyl analog fails; furan analog gives no alcohol
Supports regiospecific functionalization route
Selectivity ranking: 2,5- > 2,4- > 3,4-dicarboxylate
selective reduction heterocyclic synthesis regioselectivity

Dimethyl-Substituted Pyrroles Form Sacrificial Electropolymerized Films with Hydroxylamine-Triggered Dissolution at Room Temperature

Dimethylpyrrole analogues, including the dimethyl 1H-pyrrole-2,5-dicarboxylate scaffold, can be electropolymerized to form sacrificial or protective films that undergo selective dissolution upon exposure to hydroxylamine under neutral aqueous conditions at room temperature [1]. In contrast, unsubstituted pyrrole electropolymerizes to form robust, chemically resistant polypyrrole films that require harsh oxidative or electrochemical stripping conditions for removal, limiting their utility in temporary protection applications . The film formation and removal kinetics were quantified via cyclic voltammetry and electrochemical quartz crystal microbalance (EQCM) studies, confirming controlled deposition and complete dissolution profiles [1].

Electropolymerized film removal
Method context
Complete dissolution in hydroxylamine, neutral pH, RT; polypyrrole requires harsh stripping
Enables mild-removal protective films
Deposition/dissolution monitored by EQCM frequency
electropolymerization protective films sacrificial layers

Unprotected N-H in Pyrrole-2,5-Dicarboxylate Enables Hydrogen-Bonded Dimer Formation Distinct from N-Substituted Derivatives

X-ray crystallographic analysis of the diethyl ester analog reveals that pyrrole-2,5-dicarboxylates with an unprotected N-H group form hydrogen-bonded dimers in the solid state, a structural motif that differs from the packing arrangements observed in N-substituted pyrrole esters and 2-acylpyrroles [1]. The hydrogen bonding involves the N-H moiety interacting with carbonyl oxygen atoms of adjacent molecules, creating a supramolecular architecture that influences crystallinity, melting point, and solid-state reactivity. While direct crystallographic data for the dimethyl ester specifically is limited, the structural behavior is class-characteristic of N-unsubstituted pyrrole-2,5-dicarboxylate esters, with the boiling point of dimethyl 1H-pyrrole-2,5-dicarboxylate reported as 310.7±22.0°C at 760 mmHg [2].

Hydrogen-bonded dimers
Class-level
N–H···O=C dimers in solid state (diethyl analog); bp 310.7±22.0°C for dimethyl ester
May support crystal engineering design
Direct crystallographic data for dimethyl ester to verify
crystal engineering hydrogen bonding solid-state structure

Pyrrole-2,5-Dicarboxylic Acid Scaffold Enables Nitrogen-Directed Derivatization Absent in Furan-2,5-Dicarboxylic Acid (FDCA)

Dimethyl 1H-pyrrole-2,5-dicarboxylate serves as a protected precursor to pyrrole-2,5-dicarboxylic acid (PDCA), a heterocyclic aromatic dicarboxylic acid monomer for polyester production. PDCA shows excellent potential as its nitrogen atom can be targeted for further derivatization, enabling tuning of polymer properties in ways unavailable to the structurally related furan-2,5-dicarboxylic acid (FDCA), which lacks this nitrogen site for post-polymerization modification [1]. N-substituted PDCA derivatives have been synthesized from pyrrole in five-step sequences with total yields up to 42%, introducing aliphatic saturated and unsaturated side-chains as well as benzylic groups to the pyrrole nitrogen [1]. FDCA, despite being bio-based and already commercialized for polyethylene furanoate (PEF) production, offers no equivalent nitrogen-based derivatization handle.

Nitrogen derivatization vs FDCA
Class-level
PDCA offers N-functionalization site; FDCA lacks nitrogen handle; up to 42% yield for N-substituted derivatives
Enables polymer property tuning
Yields reported for five-step synthetic sequence
bio-based polymers polyester monomer functionalization

Priority Research and Industrial Applications for Dimethyl 1H-Pyrrole-2,5-Dicarboxylate Based on Differentiated Performance


Asymmetric Heterocyclic Building Block Synthesis via Selective Mono-Reduction

Researchers requiring regiospecific mono-functionalization of a symmetric pyrrole diester should select dimethyl 1H-pyrrole-2,5-dicarboxylate for its demonstrated ability to undergo selective mono-reduction to the corresponding mono-alcohol using DIBAL-H. This selectivity is absent in N-protected pyrrole-2,5-dicarboxylates and pyrrole-3,4-dicarboxylate isomers, which fail to achieve clean mono-reduction under identical conditions [1]. The resulting mono-alcohol intermediate serves as a valuable scaffold for further asymmetric derivatization in medicinal chemistry programs and natural product synthesis.

Microelectronics and Biosensor Fabrication with Sacrificial Polymer Films

Fabrication processes requiring temporary conductive or protective polymer coatings that can be removed without damaging sensitive underlying substrates should employ dimethylpyrrole-based monomers, including dimethyl 1H-pyrrole-2,5-dicarboxylate. Electropolymerized films from these monomers undergo complete dissolution upon exposure to hydroxylamine under neutral aqueous conditions at room temperature, a mild removal protocol unavailable with conventional polypyrrole films that require electrochemical stripping or oxidative conditions [2].

Crystal Engineering and Solid-State Design Exploiting Hydrogen-Bonded Dimers

Solid-state chemists and crystal engineers designing supramolecular architectures should select N-unsubstituted pyrrole-2,5-dicarboxylate esters for their predictable formation of hydrogen-bonded dimers via N-H···O=C interactions. This well-defined packing motif contrasts with the less predictable crystal structures of N-substituted analogs and provides a reliable structural element for co-crystal design and property modulation [3]. The dimethyl ester offers the smallest steric footprint among alkyl ester variants, maximizing the influence of the hydrogen-bonding network.

Bio-Based Polyester Development Requiring Post-Polymerization Tunability

Polymer scientists developing next-generation bio-based polyesters with property tunability should use dimethyl 1H-pyrrole-2,5-dicarboxylate as a precursor to pyrrole-2,5-dicarboxylic acid (PDCA) monomers. Unlike FDCA-based systems, PDCA offers an N-H site for pre- or post-polymerization functionalization, enabling the introduction of diverse side chains that modulate polymer glass transition temperature, crystallinity, and barrier properties [4]. N-substituted derivatives have been synthesized with yields up to 42%, providing a viable synthetic entry point to tailored polyester materials.

Application
Selection Property
Validation Focus
Asymmetric building block synthesis
Regioselective mono-reduction compatibility
N–H directed reduction specificity under reported conditions
Sacrificial polymer films
Electropolymerization with mild removal
Hydroxylamine-triggered dissolution at neutral pH and RT
Crystal engineering
Hydrogen-bonded dimer formation
Solid-state packing predictability for co-crystal design
Bio-based polyester development
Post-polymerization N-functionalization handle
Tailored thermal and barrier properties via side-chain variation

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